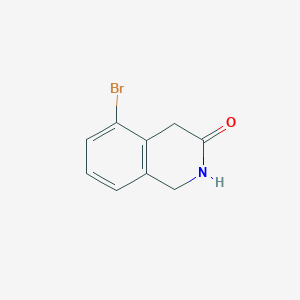

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1,2-dihydroisoquinolin-3(4H)-one (5-Bromo-1,2-DIQ) is a heterocyclic aromatic compound that is used in many scientific research applications. It is a colorless, crystalline solid with a melting point of 116-118°C. 5-Bromo-1,2-DIQ has a wide range of applications in medicinal chemistry, organic synthesis, and materials science. In

科学的研究の応用

Synthesis and Chemical Properties

- 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a product of the bromination of isoquinoline, which can be achieved using various acids and brominating agents. This process demonstrates the sensitivity to the choice of brominating agent, acid, temperature, and concentration (Brown & Gouliaev, 2004).

Biological Evaluation and Molecular Docking

- Research has explored the synthesis of various compounds related to this compound, evaluating their potential anticancer properties against different human cell lines. Molecular docking studies help to understand the binding motifs of these compounds within certain enzymes (Agbo et al., 2015).

Application in Synthesis of Aporphines

- The compound plays a role in the radical cyclization of bromobenzylisoquinolines, leading to the synthesis of aporphines and related compounds. This process opens new routes for synthesizing diverse chemical structures (Estévez et al., 1994).

Synthesis of Hydrogenated Thiazoloisoquinolines

- This compound is involved in the preparation of dihydro- and tetrahydro-thiazoloisoquinolines, which are synthesized from dihydroisoquinoline derivatives. These compounds are studied for their spectral characteristics (Rozwadowska & Sulima, 2001).

Prodrug System Development

- It has been used in the development of bioreductively activated prodrug systems. These systems aim for selective drug delivery to hypoxic tissues, showcasing the compound's potential in targeted therapy (Parveen et al., 1999).

Synthesis of Pyrroloisoquinolines

- The compound is instrumental in the synthesis of pyrroloisoquinolines, where it reacts with activated alkynes to form stable tetrahydropyrroloisoquinolinium ylides. This process is important for creating substituted dihydropyrroloisoquinolines (Voskressensky et al., 2010).

特性

IUPAC Name |

5-bromo-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZHKYNPYPMEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)

![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)

![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate](/img/structure/B2968459.png)

![Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2968466.png)